Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dipolar Cycloaddition: One common method for synthesizing methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide.
Hydrogenation: Another synthetic route involves the hydrogenation of pyrazolo[1,5-a]pyridines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Biological Studies: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzymatic activity. Additionally, its ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid: This compound shares a similar core structure but lacks the methyl ester group.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid: Another similar compound with a carboxylic acid group at a different position on the pyrazole ring.
Uniqueness
Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability .
Properties
IUPAC Name |
methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)6-5-7-8(12)3-2-4-11(7)10-6/h5,8,12H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQLMLIZFPWRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCC(C2=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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